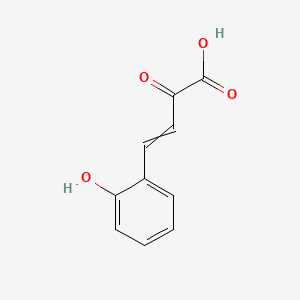

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Overview

Description

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Phenolic compounds like 4-Hydroxyphenylacetic acid are obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis

The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis

Phenolic compounds are known to exhibit a variety of chemical reactions due to their hydroxyl groups and aromatic rings .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications

Neuroprotective Agents

One significant application of compounds related to 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is in neuroprotection. A study by Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases. These compounds, including derivatives like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).

Antibacterial Heterocyclic Compounds

El-Hashash et al. (2015) explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were developed under Aza–Michael addition conditions and showed promising antibacterial activities (El-Hashash et al., 2015).

Antimicrobial and Heterocyclic Synthesis

In 2014, El-Hashash et al. reported on the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These compounds were evaluated for their antimicrobial activities, demonstrating the diverse applications of these chemical structures in therapeutic contexts (El-Hashash et al., 2014).

Biologically Active Complexes Synthesis

Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes were characterized by multiple physico-chemical methods, including elemental analysis, FT-IR, TG, and magnetic measurements. Their unique properties, such as hydration and the bidentate action of carboxylate groups, highlighted the potential of these complexes in various scientific applications (Ferenc et al., 2017).

Antioxidant Activity Analysis

Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives. Through quantum-chemistry descriptors and molecular docking, they determined that these compounds exhibited significant antioxidant activities, potentially exceeding that of ascorbic acid in specific conditions. This study provides insights into the use of these compounds as antioxidants in various scientific contexts (Ardjani & Mekelleche, 2016).

Heterocyclic Synthesis and Analgesic Activity

Shipilovskikh et al. (2013) synthesized a series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, which were found to have notable analgesic activity. These compounds were compared with reference drugs, demonstrating their potential in the development of new analgesics (Shipilovskikh et al., 2013).

Synthesis of N-Heterocycles

El-Hashash and Rizk (2013) investigated the reactions of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with various nucleophiles to synthesize important heterocyclic derivatives. These reactions resulted in the formation of various N-heterocycles, underlining the versatility of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid derivatives in organic synthesis (El-Hashash & Rizk, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

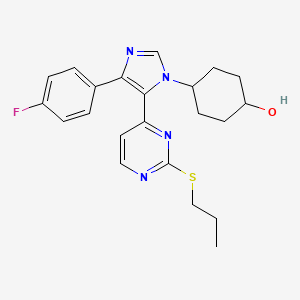

IUPAC Name |

4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOGGUFCBUALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269499 | |

| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid | |

CAS RN |

90293-62-2 | |

| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90293-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyphenyl)-2-oxo-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

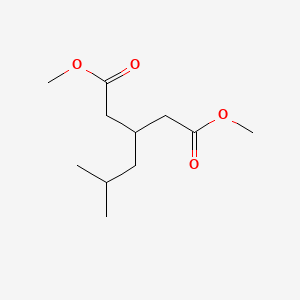

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)

![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)

![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)

![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)